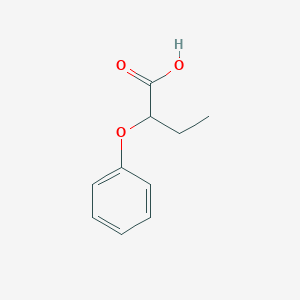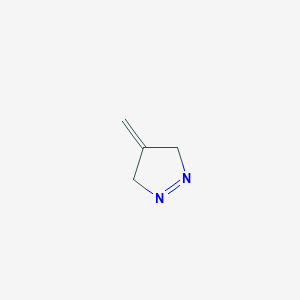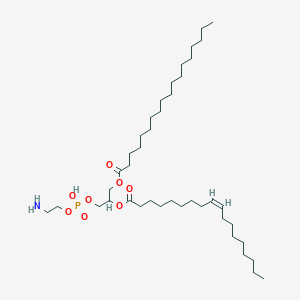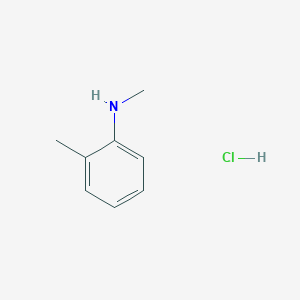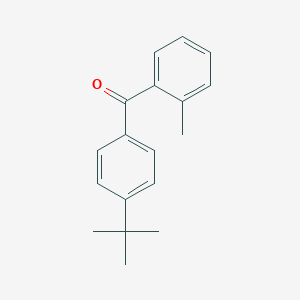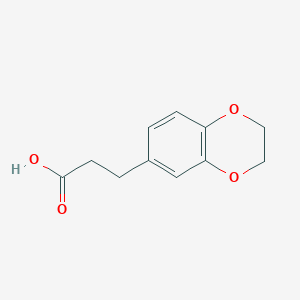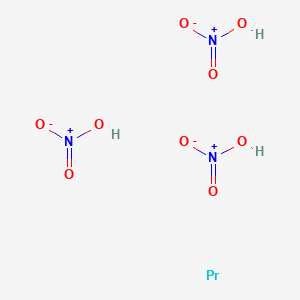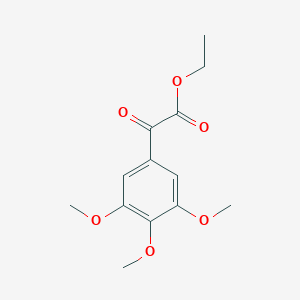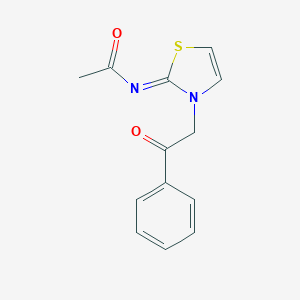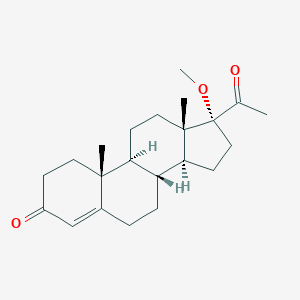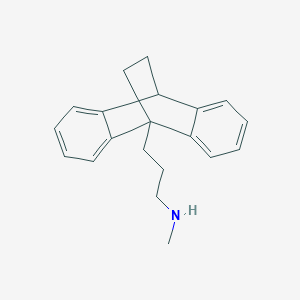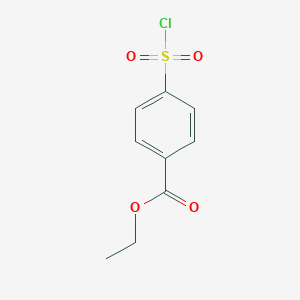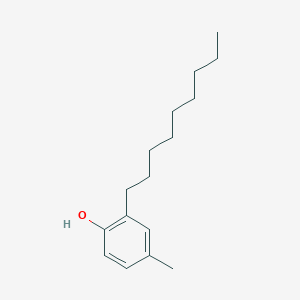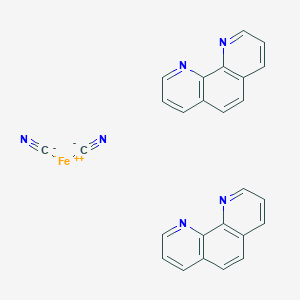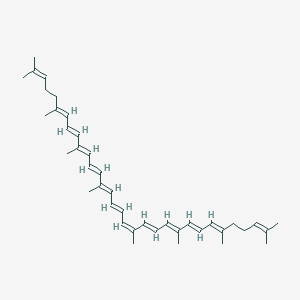
13-cis-Lycopene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lycopene is a carotenoid pigment that is found in red fruits and vegetables such as tomatoes, watermelon, and papaya. It has been extensively studied for its potential health benefits, including its antioxidant and anti-cancer properties. 13-cis-Lycopene is a geometric isomer of lycopene that has gained attention in recent years due to its unique properties.
Aplicaciones Científicas De Investigación
Bioavailability and Isomerization
- Bioavailability and Distribution in Humans : Research has shown that 13-cis-lycopene, along with other cis-isomers, is more bioavailable than the all-trans form. This is due to the shorter length and greater solubility of cis-isomers in mixed micelles, leading to a hypothesis that cis-isomers, including 13-cis-lycopene, are more bioavailable and bioactive in the human body (Boileau et al., 2002).
- Isomerization in Human Tissues : Studies have identified that in addition to all-trans lycopene, at least three cis-isomers (including 13-cis-lycopene) are present in human serum and tissues, accounting for more than 50% of total lycopene. The presence of these isomers suggests different biological reactivities and potential health benefits (Stahl et al., 1992).
Extraction and Stability
- Extraction from Tomato Peels : A study on the extraction of lycopene from tomato peels showed that microwave-assisted extraction significantly improved all-trans and total lycopene yields, including cis-isomers like 13-cis-lycopene. This indicates potential applications in utilizing tomato byproducts for lycopene extraction (Ho et al., 2015).
- Stability in Food Processing : Research indicates that thermal processing of tomatoes, such as heating or freezing, can induce isomerization of all-trans to cis forms of lycopene, including 13-cis-lycopene. This transformation affects the nutritional quality of tomato-based foods and could be used to enhance the bioavailability of lycopene in processed food products (Shi, 2000).
Health Implications
- Antioxidant Properties and Cancer Prevention : The antioxidant properties of lycopene, including its cis-isomers, have been linked to potential health benefits. Epidemiological studies suggest that dietary intake of lycopene, particularly in its cis-forms, may reduce the risk of certain types of cancers (Lee & Chen, 2001).
- Metabolism in Liver Cells : Research on murine hepatic stellate cells showed that these cells can store and isomerize all-trans lycopene to cis forms, including 13-cis-lycopene. This finding suggests the liver's role in maintaining serum and tissue equilibrium of lycopene isomers (Teodoro et al., 2009).
Industrial Applications
- Improvement of Lycopene Bioactivity : Studies on moderate heat treatment of lycopene have shown that such processing can increase the bioactivity of lycopene samples by controlling heating, leading to cis-isomerization. This has implications for developing lycopene-rich food products and nutraceuticals with enhanced health benefits (Phan-Thi & Waché, 2014).
Molecular and Computational Studies
- Theoretical Studies on Isomerization : Computational studies have been conducted to understand the isomerization of lycopene, including transitions to 13-cis-lycopene. These studies contribute to our understanding of the molecular structure and stability of different lycopene isomers (Guo et al., 2008).
Propiedades
Número CAS |
13018-46-7 |
|---|---|
Nombre del producto |
13-cis-Lycopene |
Fórmula molecular |
C40H56 |
Peso molecular |
536.9 g/mol |
Nombre IUPAC |
(6E,8E,10E,12E,14E,16E,18Z,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene |
InChI |
InChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3/b12-11+,25-15+,26-16+,31-17+,32-18+,35-21-,36-22+,37-27+,38-28+,39-29+,40-30+ |
Clave InChI |
OAIJSZIZWZSQBC-FZXCKFLSSA-N |
SMILES isomérico |
CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(/C)\C=C\C=C(/C)\C=C\C=C(/C)\CCC=C(C)C)/C)/C)/C)C |
SMILES |
CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C |
SMILES canónico |
CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C |
Sinónimos |
13-CIS-LYCOPENE |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



